molecular formula C12H10BrN5O2 B14971012 7-(3-Bromo-4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(3-Bromo-4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B14971012
M. Wt: 336.14 g/mol
InChI Key: PDFMNJQEMUYMOA-UHFFFAOYSA-N
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Description

7-(3-Bromo-4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that features a tetrazolo[1,5-a]pyrimidine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The presence of the bromo and methyl substituents on the phenyl ring, along with the carboxylic acid group, adds to its chemical versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Bromo-4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-4-methylbenzaldehyde with guanidine to form an intermediate, which is then cyclized with hydrazine and formic acid to yield the desired tetrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

7-(3-Bromo-4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7-(3-Bromo-4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases or proteases, thereby disrupting cellular signaling pathways and leading to the inhibition of cell growth and proliferation . The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3-Bromo-4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to the presence of the bromo and methyl substituents on the phenyl ring, which can influence its reactivity and interaction with biological targets. Additionally, the carboxylic acid group provides a handle for further functionalization, making it a versatile compound for various applications .

Properties

Molecular Formula

C12H10BrN5O2

Molecular Weight

336.14 g/mol

IUPAC Name

7-(3-bromo-4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C12H10BrN5O2/c1-6-2-3-7(4-8(6)13)10-5-9(11(19)20)14-12-15-16-17-18(10)12/h2-5,10H,1H3,(H,19,20)(H,14,15,17)

InChI Key

PDFMNJQEMUYMOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2C=C(NC3=NN=NN23)C(=O)O)Br

Origin of Product

United States

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